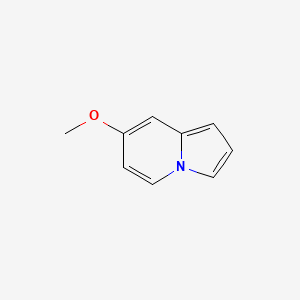

7-Methoxyindolizine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

195615-13-5 |

|---|---|

Molekularformel |

C9H9NO |

Molekulargewicht |

147.177 |

IUPAC-Name |

7-methoxyindolizine |

InChI |

InChI=1S/C9H9NO/c1-11-9-4-6-10-5-2-3-8(10)7-9/h2-7H,1H3 |

InChI-Schlüssel |

ZCKMAFJKGRBKHQ-UHFFFAOYSA-N |

SMILES |

COC1=CC2=CC=CN2C=C1 |

Synonyme |

Indolizine, 7-methoxy- (9CI) |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 7 Methoxyindolizine and Its Derivatives

Evolution of Indolizine (B1195054) Synthetic Strategies

The foundational approaches to indolizine synthesis have historically relied on a few key methodologies. Early strategies included the 1,3-dipolar cycloaddition reactions involving pyridinium (B92312) ylides and electron-deficient alkynes or alkenes ijettjournal.orgchim.itresearchgate.netresearchgate.net. Other classical routes encompass the Tschitschibabin reaction , Scholtz reaction , and various cyclization and cycloisomerization transformations of pyridine (B92270) derivatives ijettjournal.orgchim.itresearchgate.netresearchgate.netrsc.org. These methods laid the groundwork for accessing the indolizine skeleton, often starting from readily available pyridine precursors rsc.org. Over the decades, driven by the compound's interesting bioactivity and fluorescence properties, researchers have continuously sought to develop more versatile, efficient, and environmentally benign synthetic pathways researchgate.netderpharmachemica.com. The diversity of synthetic approaches available for indolizines is considered unrivalled compared to many other heterocycles of similar size rsc.org.

Modern Ring-Forming Reactions for 7-Methoxyindolizines

Contemporary synthetic chemistry has introduced a range of powerful modern techniques that enable the construction of complex indolizine architectures, including those bearing a 7-methoxy substituent. These methods often leverage catalysis, controlled oxidation, or radical chemistry to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Annulations

Transition metal catalysis plays a pivotal role in modern indolizine synthesis, facilitating various annulation and cyclization reactions.

Copper Catalysis: Copper salts have been widely employed. For instance, copper-catalyzed bromination of methyl ketones, followed by 1,3-dipolar cycloaddition with alkenoic acids and subsequent oxidative decarboxylation/aromatization, provides access to indolizines organic-chemistry.org. Copper(II) catalysts have also been utilized in oxidative annulations of 2-(pyridine-2-yl)acetate derivatives with maleimides rsc.org, and in metal-free conditions for the synthesis of indolizines from pyridines, acetophenones, and nitroolefins bohrium.com.

Palladium Catalysis: Palladium catalysts are instrumental in various transformations. Palladium and copper co-catalysis facilitate tandem coupling and cycloisomerization reactions of propargyl amines or amides with heteroaryl bromides, yielding 3-aminoindolizines organic-chemistry.org. Palladium has also been used in the synthesis of C2-aroylated indolizines from 2-propargylpyridines rsc.org and in the synthesis of indolizines via cycloaddition reactions involving palladium-catalyzed activation of 2-bromopyridine (B144113) and subsequent reactions with alkynes rsc.org. Palladium catalysts, in conjunction with oxidants like O₂, are also effective for the cycloaddition of diarylalkynes to indolizines mdpi.com.

Silver Catalysis: Silver salts, particularly Ag₂CO₃, have emerged as efficient promoters for oxidative C-H functionalization and 5-endo-dig cyclization reactions, offering a direct route to indolizines from readily available starting materials like ethyl 2-pyridylacetate (B8455688) and phenylacetylene. This method demonstrates good functional group tolerance and allows for catalyst recycling nih.gov. Silver-catalyzed [3+2] cycloadditions are also employed for diastereoselective synthesis scilit.com.

Rhodium Catalysis: Rhodium(III) catalysis has been applied to the synthesis of indolizines substituted with aryl rings, utilizing pyridines and alkynes as substrates rsc.org. Furthermore, a sequential rhodium-catalyzed [2+1]-cyclopropanation, followed by palladium-catalyzed ring expansion and oxidation, provides a one-pot method for indolizine synthesis from pyridotriazoles and 1,3-dienes acs.org.

Iron Catalysis: Iron-catalyzed synthesis of functionalized indolizines has been reported, utilizing pyridines and α-substituted allenoates as starting materials, often involving aerobic oxidation steps organic-chemistry.org.

Table 1: Representative Transition Metal-Catalyzed Indolizine Synthesis

| Catalyst | Substrates | Conditions | Yield | Reaction Type | Reference |

| Ag₂CO₃ | Ethyl 2-pyridylacetate, Phenylacetylene | 2 equiv Ag₂CO₃, KOAc, refluxing THF | Up to 80% | Oxidative C-H functionalization, 5-endo-dig cyclization | nih.gov |

| Pd(OAc)₂ | Indolizines, Diarylalkynes | 10 mol% Pd(OAc)₂, DMSO, O₂ (1 atm) | Good to excellent | Cycloaddition | mdpi.com |

| Cu(OAc)·H₂O | 2-(Pyridine-2-yl)acetate derivatives, Maleimides | Ag₂CO₃ (oxidant), Chlorobenzene, heating | Not specified | Oxidative annulation | rsc.org |

| Fe-catalyst | Pyridines, α-substituted allenoates | Aerobic oxidation | Good | Annulation | organic-chemistry.org |

| Rh(III)-catalyst | Pyridines, Alkynes | Not specified | Good | Annulation | rsc.org |

Oxidative Cyclization Approaches

Oxidative cyclization strategies are crucial for forming the indolizine ring system, often involving the use of oxidants to promote bond formation and aromatization.

Iodine-Mediated Oxidative Cyclization: Iodine (I₂) has been employed as a mediator for oxidative tandem cyclization reactions, facilitating C–N and C–C bond formation. This method can efficiently synthesize substituted indolizines from various enolizable aldehydes and 2-pyridylacetate derivatives acs.orgnih.gov.

Silver-Mediated Oxidative Cyclization: As mentioned, silver salts, particularly Ag₂CO₃, are effective in promoting oxidative C-H functionalization and subsequent cyclization, providing a direct route to indolizines nih.gov.

Oxygen as Oxidant: Several methods utilize molecular oxygen (O₂) as a convenient and environmentally friendly oxidant. This includes oxidative decarboxylation and dehydrogenative aromatization steps in multi-step syntheses organic-chemistry.org, or as the sole oxidant in metal-free annulations of pyridinium salts with alkenes rsc.org. Palladium-catalyzed reactions also employ O₂ for the cycloaddition of alkynes mdpi.com.

Visible-Light Photoredox Catalysis: Visible-light-induced intermolecular alkenylation–cyclization processes, employing oxygen as the oxidant, offer cascade reaction pathways to indolizine derivatives mdpi.com.

Radical Cascade and Cycloaddition Reactions

Radical chemistry and cycloaddition reactions represent powerful tools for constructing the indolizine framework.

Radical Cascade Reactions: The use of radical intermediates has gained significant traction. Bis(pinacolato)diboron (B₂pin₂) mediated radical cascade cyclization/aromatization reactions of enaminones with pyridines provide a metal-, oxidant-, and base-free approach to functionalized indolizines organic-chemistry.orgrsc.orgresearchgate.netresearchgate.net. Pyridine-boryl radicals are often implicated in triggering these cascade processes rsc.orgresearchgate.netrsc.org. Tf₂O-mediated cascade reactions of pyridyl-enaminones with thiophenols/thioalcohols also yield indolizines with high regioselectivity and yields researchgate.netresearchgate.net.

1,3-Dipolar Cycloadditions: This remains a cornerstone for indolizine synthesis. Pyridinium ylides, generated in situ from pyridinium salts, readily undergo [3+2] cycloaddition reactions with a variety of activated dipolarophiles, including electron-deficient alkynes and alkenes ijettjournal.orgresearchgate.netrsc.orgscilit.comlew.rodergipark.org.tr. These reactions often proceed under mild conditions and can be metal- and oxidant-free, as seen in the cycloaddition of zwitterionic ketenimines with pyridinium salts scilit.com. The choice of dipolarophile dictates the substitution pattern on the resulting indolizine, with electron-deficient alkynes like ethyl propiolate or 1-butyn-3-one commonly used to yield functionalized indolizines, including those with cyano groups lew.ro.

Table 2: Key 1,3-Dipolar Cycloaddition Strategies for Indolizines

| Dipole Source | Dipolarophile | Conditions | Yield | Product Type | Reference |

| Pyridinium N-ylides | Activated alkynes (e.g., ethyl propiolate) | In situ generation, 1,2-epoxypropane | High | 7-Cyanoindolizines | lew.ro |

| Pyridinium ylides | Activated alkenes (e.g., nitroolefins) | Not specified | Moderate to good | Functionalized indolizines | researchgate.net |

| Zwitterionic ketenimines | Pyridinium salts | Transition metal- and oxidant-free, mild conditions | Moderate to good | Functionalized indolizines | scilit.com |

| Pyridinium salts | gem-Difluoroalkenes | Oxidative [3+2] annulation | Moderate to good | 2-Fluoroindolizines | scilit.com |

| Pyridinium ylides/salts | Electron-deficient alkynes/alkenes | Various conditions, including metal-catalyzed or metal-free | Moderate to good | Substituted indolizines | rsc.orgdergipark.org.tr |

Specific Synthetic Pathways to 7-Methoxyindolizine Analogues

The general synthetic strategies described above are frequently adapted for the preparation of specific this compound derivatives, often targeting compounds with particular biological activities.

1,3-Dipolar Cycloaddition of Pyridinium Ylides with Alkenes/Alkynes

This classical yet highly versatile method is particularly effective for introducing diverse substituents onto the indolizine core, including the 7-methoxy group. The synthesis typically involves the reaction of a suitably substituted pyridinium salt (which generates the ylide in situ) with an alkene or alkyne dipolarophile.

For example, the synthesis of various this compound derivatives, often functionalized with benzoyl groups at the 3-position and ester groups at the 1- and/or 2-positions, has been achieved using this approach. These compounds are frequently investigated for their cyclooxygenase-2 (COX-2) inhibitory activities vulcanchem.commdpi.comdntb.gov.ua. A typical procedure involves reacting a 1-(2-oxo-2-arylethyl)-4-methoxypyridinium bromide salt with an activated alkyne, such as ethyl pent-2-ynoate or diethyl acetylenedicarboxylate, in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) mdpi.com.

Concomitant Cyclization and Functionalization Strategies

Strategies that achieve cyclization and introduction of functional groups simultaneously offer significant advantages in terms of efficiency and atom economy. For the synthesis of indolizine frameworks, particularly those bearing diverse substituents, cascade reactions that build the core structure and incorporate functionalities in a single synthetic operation are highly sought after.

A particularly efficient strategy described utilizes water-mediated reactions that are compatible with a variety of functional groups. This approach, which can be considered a form of concomitant cyclization and functionalization, affords indolizines in good yields without the need for external oxidants, additives, or catalysts. This versatile methodology has been successfully extended to prepare dicarboxylate and nitrile-substituted indolizines, highlighting its utility in generating complex indolizine architectures. researchgate.net

Nucleophilic Displacement Routes to Methoxy (B1213986) Substitution

Introducing specific substituents, such as a methoxy group, at defined positions on the indolizine core often relies on strategic functional group interconversions. Nucleophilic displacement reactions provide a powerful avenue for achieving methoxy substitution, particularly when a suitable leaving group is present on the indolizine precursor.

A key strategy involves the synthesis of 5-chloroindolizines, which serve as versatile precursors for further functionalization at the C-5 position. These 5-chloroindolizines can be readily prepared from corresponding 5-indolizinones. beilstein-journals.orgresearchgate.net Subsequently, these halogenated intermediates undergo nucleophilic displacement reactions with various nucleophiles, including alkoxides, to introduce new functionalities.

Specifically, the introduction of a methoxy group at the C-5 position of the indolizine ring can be achieved by treating 5-chloroindolizine (B13661133) derivatives with sodium methoxide (B1231860) in methanol. This reaction typically proceeds smoothly, often under reflux conditions, yielding the desired 5-methoxyindolizines in good to high yields. beilstein-journals.org This method is crucial for accessing this compound derivatives where the methoxy group is specifically located at the C-5 position, demonstrating a direct route for methoxy functionalization via nucleophilic substitution.

Table 1: Nucleophilic Displacement for Methoxy Substitution

| Starting Material | Nucleophile/Reagent | Solvent | Conditions | Product Class | Yield (approx.) | Reference |

| 5-Chloroindolizine derivatives | Sodium methoxide (NaOMe) | Methanol | Reflux, overnight | 5-Methoxyindolizines | Good | beilstein-journals.org |

| 2-aryl-5-chloro-6-cyano-7-methylindolizines | Sodium methoxide (NaOMe) | Methanol | Overnight | 5-Methoxyindolizines | High | beilstein-journals.orgresearchgate.net |

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly integrated into synthetic organic chemistry, emphasizing the development of processes that minimize environmental impact. For the synthesis of this compound and its derivatives, environmentally benign approaches, such as reactions conducted in water and microwave-assisted syntheses, offer significant advantages.

Water-Mediated Reactions

Water, being an abundant, non-toxic, and inexpensive solvent, is an ideal medium for green organic synthesis. Its unique properties, including strong hydrogen bonding capabilities, make it suitable for a wide range of chemical transformations. medcraveonline.comresearchgate.net

As mentioned previously, specific methodologies for indolizine synthesis have been developed that utilize water as the reaction medium. These water-mediated reactions are often compatible with diverse functional groups and can proceed efficiently without the need for catalysts or oxidants, thereby reducing chemical waste and simplifying purification procedures. researchgate.net The use of water can also facilitate catalyst preactivation in certain metal-catalyzed reactions, enhancing their efficiency. organic-chemistry.org While direct examples of water-mediated synthesis specifically for this compound are emerging, the general applicability of water as a green solvent in heterocyclic synthesis suggests its potential for developing sustainable routes to these compounds.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid heating, reduced reaction times, and often improved yields and selectivity compared to conventional heating methods. researchgate.netresearchgate.netrsc.orgrsc.org This technique aligns well with green chemistry principles by increasing energy efficiency and minimizing reaction duration.

Several studies have demonstrated the efficacy of microwave-assisted synthesis for indolizine derivatives. For example, microwave irradiation has been employed in one-pot methods for synthesizing indolizines, often leading to higher yields and reduced reaction times compared to traditional techniques. researchgate.netijettjournal.org The synthesis of 3-benzoyl indolizines has been reported to be more efficient and economic when conducted using microwave irradiation. researchgate.net Furthermore, microwave-assisted multicomponent reactions have been developed for the rapid preparation of poly-functionalized indolizines. researchgate.net These advancements highlight the potential of microwave technology to accelerate the discovery and production of this compound derivatives in a more sustainable manner.

Table 2: Microwave-Assisted Synthesis Examples for Indolizine Derivatives

| Reaction Type/Precursors | Microwave Conditions | Conventional Conditions | Yield Improvement / Time Reduction | Notes | Reference |

| Synthesis of 3-benzoyl indolizines (from picolinium salts and DMF-DMA) | Microwave | Conventional | Better yield | Described as a "greener" method. | researchgate.net |

| Synthesis of poly-functionalized indolizines (multicomponent reaction) | Microwave | Not specified | Not specified | Enables rapid preparation. | researchgate.net |

| Synthesis of benzo-fused indolizines (e.g., ethyl 4-Bromo-1-(substituted-benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate) | One-pot microwave | Conventional | Not specified | Uses 3-bromo quinolone, phenacyl bromide, electron-deficient alkynes, triethylamine (B128534) in acetonitrile. | researchgate.net |

| Synthesis of coumarin (B35378) derivatives (general example of microwave application) | Microwave | Reflux (∼24 hours) | Higher yields, ∼1 hour | Demonstrates the general benefit of microwave irradiation for efficiency and yield in heterocyclic synthesis. | rsc.org |

Compound List:

this compound

Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

Diethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate

Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate

2-Aryl-5-chloro-6-cyano-7-methylindolizines

5-Chloroindolizines

5-Methoxyindolizines

2-Aryl-6-cyano-7-methyl-5-indolizinones

5-Methyl-8-nitroindolizine

5-Methoxy-8-nitroindolizine

this compound derivatives

3-Benzoyl indolizine

Ethyl 4-Bromo-1-(substituted-benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate analogues

Poly-functionalized indolizines

this compound analogues

7-(Trifluoromethyl) substituted indolizine

Chemical Reactivity and Site Selective Functionalization of 7 Methoxyindolizine Systems

Electrophilic Substitution Patterns and Regioselectivity

Indolizines are characterized by their electron-rich nature, particularly within the pyrrole (B145914) ring, which readily undergoes electrophilic substitution reactions chim.it. Theoretical and experimental studies have consistently shown that the C-3 position is the most reactive site towards electrophilic attack. This regioselectivity is attributed to the resonance stabilization of the intermediate carbocation formed during the reaction. The contributing resonance structures of the indolizine (B1195054) core reveal that the intermediate with the positive charge delocalized onto C-3 is more stable due to better orbital overlap and conjugation chim.it. Consequently, electrophilic reagents typically attack the C-3 position preferentially. While specific electrophilic substitution reactions directly on 7-methoxyindolizine are not extensively detailed in the provided literature, the general reactivity principles of indolizines suggest that the C-3 position would remain the primary site for such transformations. The electron-donating nature of the 7-methoxy group is expected to further activate the indolizine ring system towards electrophilic attack, potentially enhancing reactivity at C-3 and possibly influencing other positions depending on the specific reaction conditions and electrophile.

C−H Functionalization of the Indolizine Scaffold

C−H functionalization has emerged as a powerful and sustainable methodology for the synthesis of complex organic molecules, including diverse indolizine derivatives researchgate.netbohrium.comresearchgate.net. This approach bypasses the need for pre-functionalized starting materials, enabling direct transformation of inert C−H bonds into C−C or C−heteroatom bonds.

Catalytic C−C Bond Formation (e.g., Arylation, Alkenylation, Acylation)

Catalytic C−C bond formation via C−H functionalization has been extensively explored for indolizines. Palladium-catalyzed arylation at the C-3 position is a well-established transformation, offering a direct route to 3-arylindolizines nih.gov. Mechanistic studies, including DFT calculations and kinetic experiments, strongly support an electrophilic substitution pathway for this reaction at the electron-rich C-3 position nih.gov.

Competition experiments involving different indolizine derivatives have provided insights into the influence of substituents on the regioselectivity and rate of C-3 arylation. For instance, studies comparing the arylation rates of indolizine, 2-methylindolizine, and 2-carboethoxyindolizine revealed differences in their reactivity, highlighting the impact of electronic and steric effects from substituents on the indolizine core nih.gov.

| Substrate | Relative Rate of C-3 Arylation |

| Indolizine | 1.00 |

| 2-Methylindolizine | 0.97 |

| 2-Carboethoxyindolizine | 0.66 |

Data adapted from nih.gov. Relative rates indicate the comparative speed of arylation at the C-3 position.

Other C−C bond-forming reactions, such as alkenylation and acylation, have also been achieved through C−H functionalization of indolizines, employing various transition metal catalysts bohrium.comtandfonline.comresearchgate.net. For example, regioselective C1-olefination of indolizines has been developed using Pd(II) catalysis with molecular oxygen as the terminal oxidant researchgate.net.

Catalytic C−Heteroatom Bond Formation (e.g., C−P, C−S)

The formation of C−heteroatom bonds, such as C−P and C−S bonds, via C−H functionalization represents another significant area in indolizine chemistry researchgate.netbohrium.comresearchgate.net. These transformations are crucial for introducing diverse functionalities and expanding the scope of indolizine derivatives for various applications. While specific examples directly involving this compound in C−P or C−S bond formation through C−H activation are not explicitly detailed in the initial search, general methods for indolizines have been established researchgate.netbohrium.comresearchgate.net. A notable development is the transition-metal-free regioselective C−H/S−H cross-coupling of indolizines with thiols, providing a direct route to indolizine thioethers researchgate.net.

Advanced Mechanistic Considerations in C−H Activation

The mechanisms of C−H activation are diverse and depend heavily on the nature of the transition metal catalyst, its oxidation state, and the coordinating ligands rsc.orgscielo.brrutgers.edu. High-valent late transition metals, such as Pd(II), Rh(III), and Ir(III), typically operate via electrophilic pathways, often involving a concerted metallation-deprotonation (CMD) or oxidative addition followed by deprotonation rsc.orgrutgers.edu. In contrast, low-valent, electron-rich metals may proceed via oxidative addition rsc.org.

For palladium-catalyzed arylation of indolizines at the C-3 position, an electrophilic aromatic substitution mechanism is widely accepted, supported by both experimental observations and computational studies nih.gov. This mechanism involves the coordination of the palladium catalyst to the electron-rich π-system of the indolizine, followed by electrophilic attack on the C-3 position and subsequent reductive elimination to form the C-C bond nih.gov. Directed C−H functionalization strategies rely on a directing group (DG) that coordinates to the metal catalyst, bringing it into close proximity to a specific C−H bond, thereby enabling selective activation rsc.orgscielo.brrutgers.edu.

Influence of the 7-Methoxy Group on Reaction Pathways

The 7-methoxy group is an electron-donating substituent that can significantly influence the electronic distribution within the indolizine core. Through resonance effects, the methoxy (B1213986) group can increase electron density in the aromatic system, particularly at positions ortho and para to it. For the indolizine scaffold, a methoxy group at the 7-position is expected to enhance the electron-rich character of the pyrrole ring, potentially increasing its reactivity towards electrophilic attack and influencing the regioselectivity of C−H functionalization reactions.

While direct studies detailing the specific impact of a 7-methoxy group on the C−H functionalization of the indolizine core itself are not extensively reported in the initial broad searches, its electronic influence is acknowledged in studies focusing on the biological activity of substituted indolizines. For example, in the context of COX-2 inhibition and anti-tubercular activity, the position and nature of substituents on the benzoyl moiety attached to the indolizine core, including methoxy groups, have been shown to affect biological potency rsc.orgnih.govmdpi.comijper.orgresearchgate.net. Specifically, a methoxy group at the meta position of a benzoyl substituent was noted to influence activity mdpi.com. By analogy, a methoxy group directly attached to the indolizine ring at the 7-position would be expected to exert a similar electron-donating effect, potentially activating the ring system and influencing the site-selectivity and rate of various functionalization reactions. Further research specifically investigating the reactivity of this compound in catalytic C−H functionalization reactions would be valuable to fully elucidate these effects.

Compound List:

this compound

Indolizine

2-Methylindolizine

2-Carboethoxyindolizine

Diethyl 7-methoxy-3-(3-substituted-benzoyl)indolizine-1,2-dicarboxylates

Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate

Ethyl 7-methoxy-2-methylindolizine-1-carboxylate

Ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylate

Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

Advanced Spectroscopic and Crystallographic Investigations of 7 Methoxyindolizine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for organic structure elucidation, providing detailed information about the electronic environment of atomic nuclei, particularly ¹H and ¹³C.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR spectroscopy is crucial for identifying the presence and environment of hydrogen atoms within a molecule. For 7-methoxyindolizine derivatives, ¹H NMR spectra offer characteristic signals that confirm structural features. The methoxy (B1213986) group (-OCH₃) substituent, a key feature of these compounds, typically appears as a sharp singlet in the ¹H NMR spectrum due to the absence of adjacent protons. Reported chemical shifts for the methoxy protons in various this compound derivatives are generally observed in the range of δ 3.86–3.99 ppm mdpi.complos.org. These signals, along with signals from other protons on the indolizine (B1195054) core and any appended substituents, are vital for confirming the proposed molecular structure.

Table 4.1.1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Compound/Feature | Chemical Shift (δ, ppm) | Multiplicity | Solvent (if specified) | Reference |

| Methoxy group (-OCH₃) | 3.86 | s | CDCl₃ | mdpi.com |

| Methoxy group (-OCH₃) | 3.98–3.99 | s | CDCl₃ | plos.org |

| Ester ethyl group (-OCH₂CH₃) | 4.35–4.30 (q) | q | CDCl₃ | plos.org |

| Ester ethyl group (-OCH₂CH₃) | 1.36–1.32 (t) | t | CDCl₃ | plos.org |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the mapping of the carbon framework. In this compound derivatives, the carbonyl carbons of ester or benzoyl groups are particularly indicative. For instance, benzoyl carbonyl groups have been reported to resonate around δ 186.00 ppm, while ester carbonyl groups appear near δ 166.07 ppm mdpi.com. Other studies report carbonyl stretching in the range of δ 184.77–184.89 ppm for similar derivatives plos.org. The carbon atom of the methoxy group is also expected to appear in a characteristic region, typically around δ 55–60 ppm, though specific values were not detailed in the provided snippets for this particular substituent.

Table 4.1.2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound/Feature | Chemical Shift (δ, ppm) | Solvent (if specified) | Reference |

| Benzoyl Carbonyl (C=O) | 186.00 | CDCl₃ | mdpi.com |

| Ester Carbonyl (C=O) | 166.07 | CDCl₃ | mdpi.com |

| Carbonyl Carbon (C=O) | 184.77–184.89 | CDCl₃ | plos.org |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint that identifies the presence of specific functional groups. For this compound derivatives, FT-IR analysis confirms key structural elements.

Characteristic absorption bands for carbonyl groups (C=O) are prominently observed. In some derivatives, benzoyl carbonyl stretching vibrations appear around 1699 cm⁻¹, and ester carbonyl stretching vibrations are noted at approximately 1668 cm⁻¹ mdpi.com. Other studies report carbonyl stretching in the range of 1737–1738 cm⁻¹ plos.org. The presence of the methoxy group implies a C-O single bond, which typically absorbs in the 1000–1250 cm⁻¹ region, though specific assignments for the methoxy C-O stretch in these compounds were not explicitly detailed in the provided search results. Aromatic ring vibrations (C=C stretching) are also expected in the 1400–1600 cm⁻¹ range, and C-H stretching vibrations (aromatic and aliphatic) are observed above and below 3000 cm⁻¹, respectively libretexts.orgvscht.cz.

Table 4.2: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Absorption (cm⁻¹) | Functional Group / Assignment | Reference |

| 1699 | Benzoyl C=O stretch | mdpi.com |

| 1668 | Ester C=O stretch | mdpi.com |

| 1737–1738 | Carbonyl C=O stretch | plos.org |

| ~1000–1250 | C-O stretch (methoxy group) | libretexts.orgspecac.com |

| ~1600–1585 | Aromatic C=C stretch | libretexts.orgvscht.cz |

| ~3000–3100 | Aromatic C-H stretch | libretexts.orgvscht.cz |

| ~2850–3000 | Aliphatic C-H stretch | libretexts.orgvscht.cz |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the mass-to-charge ratio (m/z) of molecular ions and fragment ions, thereby allowing for the unambiguous determination of a compound's elemental composition and molecular formula fda.govthermofisher.com. For this compound derivatives, HRMS analysis confirms the proposed molecular structures by providing exact mass measurements that align with the calculated masses for their molecular formulas mdpi.complos.org. This technique is essential for verifying the identity of synthesized compounds and distinguishing them from potential by-products or impurities.

Single-Crystal X-ray Diffraction Studies

Determination of Crystal System and Unit Cell Parameters

One notable study reported the single-crystal X-ray diffraction analysis of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) mdpi.comdntb.gov.ua. This analysis revealed that the compound crystallizes in the monoclinic crystal system. The detailed unit cell parameters determined for this derivative are as follows:

Table 4.4.1: Unit Cell Parameters for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| Unit Cell Parameters: | |

| a | 12.0497(6) Å |

| b | 17.8324(10) Å |

| c | 19.6052(11) Å |

| α | 90.000° |

| β | 100.372(1)° |

| γ | 90.000° |

| Unit Cell Volume (V) | 4143.8(4) ų |

These crystallographic data provide an unambiguous confirmation of the molecular structure and its solid-state arrangement.

Table of Compounds Mentioned

this compound (core structure)

Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate (5e)

Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a)

Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5b)

Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c)

Diethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate (5d)

Diethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate (5j)

Analysis of Molecular Conformation and Packing

Single-crystal X-ray diffraction studies have been instrumental in elucidating the three-dimensional structures of various this compound derivatives, providing critical insights into their molecular conformation and how they arrange themselves within the crystal lattice vulcanchem.comdntb.gov.uamdpi.comrsc.orgplos.org. A key compound investigated is diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (designated as 5c), which crystallizes in the monoclinic crystal system with the space group P 2₁/n dntb.gov.uamdpi.complos.orgresearchgate.netresearchgate.netresearchgate.net. The unit cell parameters for this compound are reported as a = 12.0497(6) Å, b = 17.8324(10) Å, c = 19.6052(11) Å, with angles α = 90.000°, β = 100.372(1)°, and γ = 90.000°. The unit cell volume (V) is 4143.8(4) ų dntb.gov.uamdpi.comresearchgate.netresearchgate.netresearchgate.net. The asymmetric unit of compound 5c contains two molecules, indicating a Z' value of 2 mdpi.complos.org.

Analysis of the molecular structure reveals the presence of intramolecular C–H···O interactions, which contribute to the stabilization of the individual molecular conformations mdpi.complos.org. In the solid state, the crystal packing of this compound derivatives is influenced by a combination of intermolecular forces. For compound 5c, the molecular assembly is stabilized by weak C–H···O hydrogen bonds and C–H···π interactions mdpi.com. Furthermore, crystal packing often involves dimeric motifs formed through C-H···O interactions, which are further linked by π···π stacking interactions plos.org. Other related this compound derivatives have been observed to arrange via C-H···O hydrogen-bonded dimeric motifs and C-H···N hydrogen bonds, complemented by π···π and C-H···F interactions vulcanchem.com.

Table 1: Crystallographic Data for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c)

| Parameter | Value |

| Chemical Formula | C₂₁H₂₀BrNO₄ |

| Molecular Weight | 446.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| α (°) | 90.000 |

| β (°) | 100.372(1) |

| γ (°) | 90.000 |

| Volume (V) (ų) | 4143.8(4) |

| Z (Molecules/Unit Cell) | 8 (derived from V and density context) dntb.gov.uamdpi.comresearchgate.netresearchgate.netresearchgate.net |

| Z' (Molecules/ASU) | 2 mdpi.complos.org |

Hirshfeld Surface Analysis for Intermolecular Interactions

The analysis of 2D fingerprint plots reveals the relative contributions of different intermolecular contacts. For compound 5c, the most significant interactions contributing to the Hirshfeld surface are H···H contacts, accounting for 43.1% of the total surface area. This is followed by O···H/H···O contacts (21.7%), C···H/H···C contacts (18.4%), and Br···H/H···Br contacts (12.2%) mdpi.com. Less prominent interactions include O···C/C···O (2.5%), C···C (2.1%), and N···H/H···N (1.7%) mdpi.com. These percentages underscore the dominance of hydrogen bonding and van der Waals forces, with halogen bonding (Br···H) also playing a notable role in stabilizing the crystal lattice of this derivative mdpi.com.

Table 2: Hirshfeld Surface Analysis of Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c)

| Interaction Type | Percentage Contribution (%) |

| H···H | 43.1 |

| O···H/H···O | 21.7 |

| C···H/H···C | 18.4 |

| Br···H/H···Br | 12.2 |

| O···C/C···O | 2.5 |

| C···C | 2.1 |

| N···H/H···N | 1.7 |

Energy Framework Calculations for Lattice Energy Contributions

The objective of these calculations is to dissect the forces that stabilize the crystal structure, identifying which types of interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) contribute most significantly to the cohesive energy of the crystal lattice vulcanchem.commdpi.comrsc.org. By quantifying these contributions, researchers can better predict and understand crystal packing preferences and the stability of different solid forms. While the specific percentage contributions of coulombic, dispersion, and other interaction types to the total lattice energy for compound 5c are not detailed in the provided abstracts, the methodology is established to determine these energetic landscapes mdpi.comresearchgate.net.

Compound Name List:

this compound

Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c)

Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a)

Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5b)

Diethyl 7-methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate (5d)

Ethyl 3-(4-bromobenzoyl)-2-ethyl-7-methoxyindolizine-1-carboxylate (5e)

Ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylate analogues (5a–p)

Theoretical and Computational Chemistry Studies on 7 Methoxyindolizine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations serve as powerful in silico tools to predict how molecules interact with biological targets at an atomic level. These techniques allow researchers to identify potential binding sites, understand the nature of interactions, and screen large libraries of compounds.

Prediction of Ligand-Receptor Interactions

Studies involving 7-methoxyindolizine derivatives have focused on their interactions with key enzymes implicated in various diseases. For instance, molecular docking studies against enoyl-[acyl-carrier] protein reductase , a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis (MTB), have revealed specific binding patterns. These derivatives interact with active site amino acid residues such as Pro193, Tyr158, Phe149, and Lys165 through a combination of hydrogen bonding, π-π interactions, and electrostatic forces vulcanchem.comnih.govsemanticscholar.orgplos.orgnih.gov. Binding affinities for these interactions were reported in the range of 7.07–8.57 kcal/mol, with certain compounds exhibiting higher affinities vulcanchem.comnih.govsemanticscholar.orgplos.orgnih.govresearchgate.net.

In the context of anti-inflammatory research, docking studies against the cyclooxygenase-2 (COX-2) enzyme have indicated that this compound derivatives primarily engage with the target through hydrophobic interactions vulcanchem.commdpi.comnih.govdntb.gov.ua. The docking interaction energies for these compounds with the COX-2 receptor generally fell between -38.22 and -53.29 kcal/mol mdpi.comnih.gov. These simulations provide a molecular basis for the observed inhibitory activities and guide the optimization of lead compounds.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed for determining the ground-state electronic structure of molecules. For this compound and its related compounds, DFT calculations are instrumental in obtaining optimized molecular geometries, which represent the most stable arrangement of atoms in space. These optimizations are typically performed using various exchange-correlation functionals (e.g., B3LYP, PBE, ωB97XD) and basis sets (e.g., 6-31G(d,p), def2-TZVP) to achieve a balance between accuracy and computational cost rsc.orgrsc.orgnih.govarxiv.org.

The electronic structure derived from DFT calculations provides critical information about the distribution of electrons within the molecule, including charge densities, molecular orbitals, and energy levels. Studies on substituted 7-methoxyindolizines have utilized DFT to analyze their electronic properties, which are foundational for understanding their chemical behavior and interactions rsc.orgmdpi.comresearchgate.netdut.ac.zaresearchgate.netresearchgate.net. For instance, DFT calculations can reveal the extent of electron delocalization and the nature of bonding within the indolizine (B1195054) core and its substituents.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity wuxiapptec.comajchem-a.comimperial.ac.ukmasterorganicchemistry.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy for electron transfer or excitation wuxiapptec.comajchem-a.com.

For this compound, FMO analysis helps identify the most reactive sites within the molecule. The HOMO typically represents the region where the molecule is most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character) wuxiapptec.comajchem-a.com. By examining the distribution of electron density in these frontier orbitals, researchers can predict how this compound might interact with other molecules or reagents. Time-Dependent DFT (TD-DFT) is often employed for FMO analysis, providing insights into electronic transitions and excited states relevant to photochemical reactivity nih.govresearchgate.net.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the distribution of electrostatic potential across the surface of a molecule uni-muenchen.de. It is generated by mapping the electrostatic potential values onto the molecule's electron density surface, typically using a color-coded scheme. Regions of negative potential (often shown in red) indicate areas that are attractive to positively charged species (electrophiles), while regions of positive potential (often shown in blue) are repulsive to positive charges and attractive to negative charges (nucleophiles) uni-muenchen.de.

For this compound, MEP mapping provides a clear visual representation of its charge distribution, highlighting electron-rich and electron-deficient areas. This information is crucial for understanding how the molecule interacts with its environment, predicting sites of electrophilic or nucleophilic attack, and rationalizing intermolecular interactions such as hydrogen bonding rsc.orgajchem-a.comuni-muenchen.de.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to investigate the electronic structure of molecules by analyzing the bonding and antibonding interactions within localized orbitals nih.govresearchgate.net. It provides a description of the electronic structure in terms of Lewis (bonding) and non-Lewis (lone pairs, antibonding) orbitals, allowing for the quantification of charge delocalization and hyperconjugation effects.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that partitions a molecule into its constituent atoms based on the topology of the electron density pitt.edu. It identifies critical points in the electron density distribution, such as bond critical points (BCPs), which are characteristic of chemical bonds. The presence and properties of bond paths connecting atomic nuclei, as well as the electron density and its Laplacian at the BCPs, provide a quantitative measure of the strength and nature of chemical bonds pitt.edu.

Applied to this compound, QTAIM analysis allows for a detailed characterization of all covalent bonds within the molecule, as well as non-covalent interactions like hydrogen bonds and van der Waals forces rsc.orgmdpi.comresearchgate.netpitt.edu. This method helps to elucidate the specific contributions of different interactions to the molecule's stability and its crystal packing, offering a deeper understanding of its structural integrity and intermolecular forces rsc.orgresearchgate.net.

Computational Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters that can aid in the interpretation of experimental data for this compound. These predictions are vital for confirming molecular structures and understanding their behavior in various spectroscopic techniques.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies, which correspond to the stretching and bending modes of molecular bonds. These predicted frequencies can be compared with experimental IR spectra to identify functional groups and confirm the presence of specific bonds within this compound rsc.orgnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict NMR chemical shifts for ¹H and ¹³C nuclei. These predicted shifts, often calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within DFT, provide essential data for assigning signals in experimental NMR spectra, thereby confirming the molecular structure and identifying the electronic environment of each atom rsc.orgnih.gov.

UV-Visible (UV-Vis) Spectroscopy: TD-DFT is commonly employed to calculate electronic transitions and predict UV-Vis absorption spectra. This analysis helps in understanding the electronic excitation processes of this compound and can assist in correlating computational results with experimental absorption maxima, providing insights into its electronic configuration and potential for light absorption nih.govresearchgate.net.

These computational predictions serve as a valuable complement to experimental characterization, offering a deeper understanding of the spectroscopic fingerprints of this compound.

Compound List:

this compound

Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c)

Advanced Research Applications of 7 Methoxyindolizine in Chemical Sciences

Medicinal Chemistry Research Applications (In Vitro Studies)

In vitro studies provide a foundational understanding of the biological activity of chemical compounds in a controlled laboratory setting. For 7-methoxyindolizine derivatives, this research has been pivotal in elucidating their potential as enzyme inhibitors and antimicrobial agents.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Research

The cyclooxygenase-2 (COX-2) enzyme is a key target in the development of anti-inflammatory drugs. nih.gov Selective COX-2 inhibitors are sought after because they can provide anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective inhibitors that also block the COX-1 isoform. nih.gov

Mechanism-Oriented Inhibitor Design

Researchers have strategically designed this compound derivatives as bioisosteres of existing non-selective COX inhibitors, such as indomethacin (B1671933). nih.gov The core concept of this design involves replacing the indole (B1671886) nucleus of indomethacin with a this compound scaffold to explore new chemical space and identify novel inhibitors. The construction of these indolizine (B1195054) compounds is achieved through synthetic pathways such as 1,3-dipolar cycloaddition reactions. nih.gov

Molecular modeling studies have been instrumental in understanding the inhibitory mechanism. These computational analyses indicate that for this compound analogues, hydrophobic interactions are the primary force driving their binding and inhibition of the COX-2 enzyme. nih.gov By occupying the active site of the enzyme, these compounds block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov

Influence of Substituents on Enzyme Affinity

The affinity of this compound derivatives for the COX-2 enzyme is highly dependent on the nature and position of various substituents on the core structure. A study involving a series of diethyl this compound-1,2-dicarboxylate compounds, substituted at the C3-position with different benzoyl groups, demonstrated this structure-activity relationship. nih.gov

The in vitro evaluation of these compounds for COX-2 inhibition revealed that all tested derivatives displayed activity in the micromolar range. nih.gov The compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a particularly promising inhibitor, showing a half-maximal inhibitory concentration (IC50) of 5.84 µM, which was more potent than the reference drug indomethacin (IC50 = 6.84 µM) in the same assay. nih.gov This highlights the positive influence of the electron-withdrawing cyano group at the para position of the benzoyl ring on enzyme affinity.

Table 1: In Vitro COX-2 Inhibitory Activity of this compound Derivatives

| Compound ID | Substituent on C3-Benzoyl Group | IC50 (µM) nih.gov |

|---|---|---|

| 5a | 4-Cyano | 5.84 |

This table presents the half-maximal inhibitory concentration (IC50) values for a selected this compound derivative against the COX-2 enzyme, compared to the reference compound indomethacin.

Anti-Mycobacterial Activity Investigations

The rise of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has created an urgent need for novel therapeutic agents. nih.gov The this compound scaffold has been explored as a promising foundation for the development of new anti-mycobacterial compounds. plos.org

Evaluation against Susceptible Mycobacterium tuberculosis Strains (e.g., H37Rv)

In vitro screening of synthetic this compound derivatives has been conducted against the susceptible H37Rv strain of Mycobacterium tuberculosis using methods like the resazurin (B115843) microplate assay. plos.org These studies measure the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacteria.

Research has shown that specific substitutions on the this compound core are crucial for activity. plos.org For instance, derivatives featuring a methoxy (B1213986) group at the meta position of a C3-benzoyl group exhibited an MIC of 8 μg/mL against the H37Rv strain. plos.org Another derivative, which included a nitrile group at the fourth position of the benzoyl ring, also showed activity at 8 μg/mL against this susceptible strain. plos.org

Studies against Multi-Drug Resistant (MDR) Mycobacterium tuberculosis Strains

A critical evaluation for any new anti-tuberculosis candidate is its effectiveness against multi-drug-resistant (MDR) strains, which are resistant to first-line drugs like isoniazid (B1672263) and rifampicin. nih.gov Several this compound analogues have been tested for their in vitro whole-cell activity against MDR-MTB isolates. nih.govplos.org

The results indicate that some derivatives retain significant activity against these challenging strains. plos.org Compounds with a methoxy group at the meta position of the C3-benzoyl ring, which were active against the H37Rv strain, also demonstrated an encouraging MIC of 16 μg/mL against MDR strains. plos.org However, the compound with a 4-nitrile substituent showed a reduced potency against MDR strains, with an MIC of 32 μg/mL. plos.org This demonstrates that structural modifications can differentially impact activity against susceptible versus resistant bacterial strains.

Table 2: In Vitro Anti-Mycobacterial Activity of this compound Analogues

| Compound ID | Key Substituent on C3-Benzoyl Group | MIC against H37Rv (μg/mL) plos.org | MIC against MDR-MTB (μg/mL) plos.org |

|---|---|---|---|

| 5a | 4-Nitrile | 8 | 32 |

| 5i | 3-Methoxy | 8 | 16 |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against both susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis.

In Silico Identification of Mycobacterial Enzyme Targets (e.g., Enoyl-Acyl Carrier Protein Reductase, Malate (B86768) Synthase)

In the quest for novel therapeutics against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, this compound derivatives have been investigated as promising scaffolds. Computational, or in silico, studies are pivotal in identifying potential molecular targets for these compounds, thereby guiding further drug development efforts.

One of the primary targets investigated is the enoyl-[acyl-carrier] protein reductase (InhA), a crucial enzyme in the mycobacterial type II fatty acid synthesis pathway, which is essential for the construction of the mycobacterial cell wall. nih.govrsc.orgnih.gov Molecular docking studies have been conducted on a series of synthetic this compound derivatives to evaluate their binding affinity for InhA. nih.gov These studies revealed that the compounds fit well within the active site of the enzyme, with calculated binding affinities ranging from -7.07 to -8.57 kcal/mol. nih.govnih.gov The interactions were characterized by hydrogen bonding, π-π stacking, and electrostatic interactions with key catalytic amino acid residues such as Tyr158, Phe149, Pro193, and Lys165. nih.gov Notably, derivatives with a methoxy group on the benzoyl moiety at the third position of the indolizine nucleus, specifically compounds designated as 5i and 5j , demonstrated the highest binding affinities and encouraging activity against multi-drug-resistant (MDR) strains of MTB. nih.gov

Another significant enzyme in MTB, particularly for its persistence in the host, is malate synthase. This enzyme is a key component of the glyoxylate (B1226380) shunt, a metabolic pathway essential for the bacterium to survive on fatty acids as a carbon source. acs.org While direct studies on this compound are limited, research on closely related 7-substituted indolizines has identified malate synthase as a potential molecular target. acs.org An in silico investigation of 7-methyl and 7-formylindolizines revealed favorable interactions with the active site of malate synthase, suggesting that the 7-position of the indolizine ring is crucial for binding. acs.orgnih.gov These findings imply that this compound derivatives are also plausible candidates for inhibition of this enzyme, warranting further computational and experimental validation. acs.org

Exploratory In Vitro Antifungal Activity

The structural characteristics of indolizine derivatives, particularly their resemblance to azole antifungals, have prompted exploratory studies into their potential as antifungal agents. nih.gov Azole antifungals function by inhibiting lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes. nih.gov The nitrogen-containing heterocyclic system of indolizine suggests it could potentially interact with similar biological targets. nih.gov

While comprehensive studies focusing specifically on this compound are not extensively documented, research on the broader class of indolizine derivatives has shown promising results. For instance, certain indolizine-1-carbonitrile (B3051405) derivatives have demonstrated potent in vitro antifungal activity. nih.gov One particular compound from a synthesized series, designated 5b , was identified as having significant activity with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against tested fungal strains. nih.gov Some indolizine derivatives have been shown to exhibit activity against fungi such as Candida albicans and Aspergillus flavus. nih.gov These findings underscore the potential of the indolizine scaffold as a basis for the development of new antifungal agents. Further investigation is required to specifically determine the antifungal efficacy of this compound and to elucidate its mechanism of action.

Materials Science Research Applications

The unique electronic structure of the indolizine ring system makes its derivatives, including this compound, attractive candidates for applications in materials science, particularly in the development of organic electronic and photonic devices.

Indolizine-based compounds have been successfully developed as novel fluorophores. researchgate.net The photophysical properties of these molecules can be finely tuned by introducing various substituents onto the indolizine core. The 7-position is particularly significant in this regard. Research has shown that introducing electron-withdrawing groups, such as acetyl or aldehyde moieties, at the C-7 position can induce a red shift in the emission wavelength. researchgate.net

This tunability is often driven by an intramolecular charge transfer (ICT) process. researchgate.net For example, in a system with an electron-donating group at the C-3 position and an electron-withdrawing group at the C-7 position, photoexcitation can lead to a transfer of electron density across the molecule, resulting in a large Stokes shift and emission in the visible spectrum. researchgate.net This strategic substitution allows for the creation of a range of fluorophores with emissions spanning from blue to orange (462–580 nm). researchgate.net The methoxy group at the 7-position, being an electron-donating group, can also be used in combination with other substituents to modulate the electronic and, therefore, the fluorescent properties of the molecule.

The fluorescence of indolizine derivatives extends to applications in electroluminescence, where materials emit light in response to an electric current. This property is the basis for organic light-emitting devices (OLEDs). Indolizine-based compounds have been investigated as blue-emitting materials for OLEDs. neliti.com For example, new materials based on a 1,2-diphenylindolizine (B8516138) core have been designed and synthesized. neliti.com These derivatives exhibit proper emission around 450 nm, both in solution and in thin solid films, and possess enhanced thermal stability, making them suitable for use in electronic devices. neliti.com Although this research did not specifically use a 7-methoxy substituent, it establishes the indolizine scaffold as a viable core for electroluminescent materials. The introduction of a 7-methoxy group could be a strategy to further tune the emission color, efficiency, and other device-relevant parameters.

The research into fluorescent and electroluminescent applications is fundamentally an exploration of the electronic and photonic properties of this compound and its analogues. The ability to tune the absorption and emission wavelengths through chemical modification demonstrates control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The band gaps of some 1,2-diphenylindolizine derivatives have been determined to be in the range of 3.1-3.4 eV. neliti.com

The ICT character observed in many fluorescent indolizine derivatives is a key electronic property that can be harnessed for various photonic applications, such as in the development of sensors. researchgate.net For instance, the charge-separated excited state can be sensitive to the local environment, allowing for the design of fluorescent probes that respond to changes in polarity or pH. researchgate.net The continued exploration of how substituents like the 7-methoxy group influence the electronic structure and excited-state dynamics of the indolizine core is crucial for designing next-generation organic materials for advanced electronic and photonic applications.

Catalysis Research Applications

While the this compound scaffold is a target of interest in various catalytic synthesis methodologies, its application as a catalyst is not a well-established area of research. The scientific literature extensively covers the synthesis of indolizines using various catalytic methods, including metal-free organocatalysis and transition-metal-catalyzed reactions (e.g., using palladium, copper, or iron). acs.orgorganic-chemistry.org These methods focus on constructing the indolizine ring or functionalizing it at specific positions, such as the C-3 position. rsc.org However, studies employing this compound or its derivatives as organocatalysts or as ligands in metal-based catalysis are currently limited. The inherent electronic properties of the indolizine system could potentially be exploited in catalytic cycles, but this remains an open area for future research and exploration.

Role as Ligands in Metal-Catalyzed Organic Reactions

N-heterocyclic compounds are a cornerstone in the design of ligands for transition metal catalysis. Their ability to coordinate to metal centers through nitrogen atoms can significantly influence the catalyst's stability, activity, and selectivity. In principle, this compound, with its nitrogen atom within the bicyclic aromatic system, possesses the fundamental characteristic to act as a ligand.

The methoxy group at the 7-position would be expected to modulate the electronic properties of the indolizine ring system. As an electron-donating group, it could increase the electron density on the nitrogen atom, potentially enhancing its coordination to a metal center. This, in turn, could impact the catalytic cycle of various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions.

However, a comprehensive search of scientific databases does not yield specific examples or detailed studies where this compound has been synthesized and systematically evaluated as a ligand in such reactions. Research in this area appears to be focused on either the synthesis of the indolizine core itself using metal catalysts or the biological applications of various substituted indolizines.

Table 1: Potential, yet Undocumented, Applications of this compound as a Ligand

| Metal-Catalyzed Reaction | Potential Role of this compound Ligand | Status of Research |

| Palladium-catalyzed Cross-Coupling | Modulate catalyst activity and selectivity | Hypothetical |

| Rhodium-catalyzed Hydroformylation | Influence regioselectivity | Hypothetical |

| Copper-catalyzed Cycloadditions | Stabilize catalytic intermediates | Hypothetical |

Application in Novel Catalytic Transformations

The development of novel catalytic transformations often relies on the unique reactivity of organic molecules. While the indolizine nucleus is known to undergo various chemical reactions, its direct application as a catalyst or a key mediator in a novel catalytic cycle is not a well-established area of research.

Functionalized indolizines have been investigated for their potential in various fields, but their role in catalysis is a nascent concept. The electronic nature of the this compound ring system could, in theory, be harnessed for certain catalytic processes. For instance, its electron-rich character might be exploited in reactions involving electrophilic activation.

Despite these theoretical possibilities, there is a notable lack of published research demonstrating the application of this compound in novel catalytic transformations. The current body of scientific literature does not provide specific examples of reactions where this compound plays a central catalytic role.

Table 2: Hypothetical Catalytic Roles for this compound

| Catalytic Transformation | Potential Mechanism Involving this compound | Status of Research |

| Asymmetric Catalysis | As a chiral scaffold for a catalyst | Unexplored |

| Photoredox Catalysis | As a photosensitizer or electron relay | Unexplored |

| Organocatalysis | As a Lewis base or hydrogen bond donor | Unexplored |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Methoxyindolizine derivatives, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves eco-friendly, reduced-temperature protocols using one-pot reactions (e.g., 30-minute completion time). Purification is achieved via column chromatography followed by recrystallization in ethyl acetate. Purity is confirmed through elemental analysis (C, H, N) and spectroscopic techniques like , , and LC-MS to validate molecular structure and homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing this compound compounds?

- Methodological Answer : and are critical for identifying proton and carbon environments, respectively, while LC-MS confirms molecular weight and fragmentation patterns. For example, peaks at δ 7.3–8.1 ppm (aromatic protons) and δ 3.8–4.2 ppm (methoxy groups) are diagnostic. Elemental analysis ensures stoichiometric accuracy (e.g., C: 57.43%, H: 3.81%, N: 10.58%) .

Q. What statistical approaches are appropriate for analyzing biological activity data in this compound studies?

- Methodological Answer : Triplicate measurements should be reported as mean ± standard deviation (SD). MS-Excel or specialized software (e.g., GraphPad Prism) can perform ANOVA or t-tests to compare antibacterial efficacy across derivatives. Ensure absolute numerical data (e.g., inhibition zone diameters) are included alongside derived metrics (e.g., % inhibition) to enable reproducibility .

Q. What are the key considerations in designing a biological screening protocol for this compound derivatives?

- Methodological Answer : Use standardized bacterial strains (e.g., E. coli, S. aureus) and include positive controls (e.g., ampicillin). Define minimum inhibitory concentration (MIC) thresholds via serial dilution. Ensure assays are conducted under consistent pH and temperature conditions, with activity reported as mean ± SD from triplicate trials .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Systematically modify substituents (e.g., methoxy, fluorobenzoyl groups) and evaluate changes in bioactivity. Use computational tools (e.g., molecular docking) to predict binding affinities toward target enzymes (e.g., bacterial DNA gyrase). Pair this with in vitro assays to correlate electronic/steric effects with activity trends. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis-driven SAR exploration .

Q. What strategies are employed to resolve contradictions in antibacterial efficacy data among structurally similar this compound derivatives?

- Methodological Answer : Re-evaluate experimental variables (e.g., bacterial strain variability, solvent effects) and conduct dose-response curves to confirm potency. Use principal component analysis (PCA) to identify outliers or confounding factors. Cross-validate results with orthogonal assays (e.g., time-kill kinetics) and report uncertainties in methodology (e.g., ±5% error in MIC measurements) .

Q. How can in silico modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer : Apply tools like SwissADME to predict logP (lipophilicity), bioavailability, and metabolic stability. Validate predictions with in vitro CYP450 inhibition assays and plasma protein binding studies. For instance, a high predicted logP (>3) may correlate with enhanced membrane permeability but poor solubility, guiding synthetic modifications .

Q. What methodologies are used to determine the antioxidant mechanisms of this compound compounds beyond standard assays (e.g., DPPH)?

- Methodological Answer : Supplement DPPH radical scavenging with electron paramagnetic resonance (EPR) spectroscopy to detect reactive oxygen species (ROS) quenching. Conduct kinetic studies to distinguish hydrogen atom transfer (HAT) vs. single electron transfer (SET) mechanisms. Use LC-MS to identify oxidation byproducts and propose degradation pathways .

Data Presentation Guidelines

- Tables : Include raw data (e.g., NMR shifts, MIC values) in appendices, with processed data (e.g., SAR trends, statistical significance) in the main text .

- Figures : Use schematics to illustrate synthetic pathways and dose-response curves for bioactivity comparisons. Avoid redundant graphical summaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.